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molecular formula C10H8BrN B152758 8-Bromo-2-methylquinoline CAS No. 61047-43-6

8-Bromo-2-methylquinoline

Cat. No. B152758
M. Wt: 222.08 g/mol
InChI Key: GQPRZSFQSOEDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767817B2

Procedure details

To a refluxed solution of 2-bromoaniline (5.0 g, 29.1 mmol) in 6 N hydrochloric acid (15 mL) was added crotonaldehyde (2.2409 g, 32.0 mmol) drop wise. After heated under reflux for 8 h, the reaction mixture was cooled down and washed with 20 ml of ether, followed by addition of zinc chloride (3.95 g). The reaction mixture was stirred for 30 min at room temperature and another 15 min at 0° C. to give yellow solid. The solid was collected and washed with 3 N cold hydrochloric acid, and then suspended in 2-propanol (20 mL) and stirred for 5 min at room temperature. The solid was filtered and washed with 2-propanol until the washing becomes colorless, then washed with 20 mL of ether and dried with air. The solid was suspended in 15 mL of cold water and 5 mL of concentrated ammonium hydroxide was added. Shake it and then extract with 3×20 mL of ether. Dried over magnesium sulfate and concentrated to give a dark solid. Purification by chromatography (EtOAC/Hexanes 10:90) yielded a white solid product. (3.62 g, 56%) 1H NMR(400 MHz CDCl3) δ8.02 (2H, t, J=8.4 Hz), 7.73 (1H, d, J=8 Hz), 7.33 (2H, t, J=8), 2.82 (3H, s); 13C NMR (300 MHz CDCl3) δ160.2, 144.7, 136.4, 132.8, 127.6, 127.3, 125.9, 124.0, 122.7, 25.6; EIMS, m/z 221/223 (M/(M+2)); Anal. Calcd for C10H8BrN: C, 54.08; H, 3.63; N, 6.31. Found: C, 54.25; H, 3.41; N, 5.89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2409 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9](=O)/[CH:10]=[CH:11]/[CH3:12]>Cl>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[C:11]([CH3:12])[CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
2.2409 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at room temperature and another 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down
WASH
Type
WASH
Details
washed with 20 ml of ether
ADDITION
Type
ADDITION
Details
followed by addition of zinc chloride (3.95 g)
CUSTOM
Type
CUSTOM
Details
to give yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with 3 N cold hydrochloric acid
STIRRING
Type
STIRRING
Details
stirred for 5 min at room temperature
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 2-propanol until the washing
WASH
Type
WASH
Details
washed with 20 mL of ether
CUSTOM
Type
CUSTOM
Details
dried with air
ADDITION
Type
ADDITION
Details
5 mL of concentrated ammonium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
Shake it and then extract with 3×20 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark solid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (EtOAC/Hexanes 10:90)
CUSTOM
Type
CUSTOM
Details
yielded a white solid product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=CC=C2C=CC(=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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